molecular formula C29H30N4O3S B14021236 N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide

N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide

Cat. No.: B14021236
M. Wt: 514.6 g/mol
InChI Key: LODNMXYMCYRCAS-VATHDALSSA-N
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Description

N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide is a complex organic compound with the molecular formula C29H30N4O3S This compound is known for its unique structural features, which include a quinoline ring and a cinchona alkaloid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide typically involves multiple steps, starting with the preparation of the quinoline and cinchona alkaloid derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide is unique due to its specific structural features, which combine the properties of quinoline and cinchona alkaloid derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C29H30N4O3S

Molecular Weight

514.6 g/mol

IUPAC Name

N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]quinoline-8-sulfonamide

InChI

InChI=1S/C29H30N4O3S/c1-3-19-18-33-15-12-21(19)16-26(33)29(23-11-14-30-25-10-9-22(36-2)17-24(23)25)32-37(34,35)27-8-4-6-20-7-5-13-31-28(20)27/h3-11,13-14,17,19,21,26,29,32H,1,12,15-16,18H2,2H3/t19-,21-,26-,29-/m0/s1

InChI Key

LODNMXYMCYRCAS-VATHDALSSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6

Origin of Product

United States

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